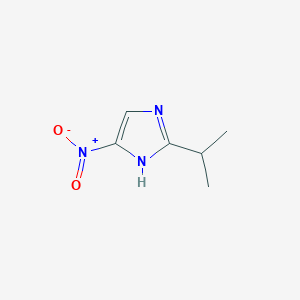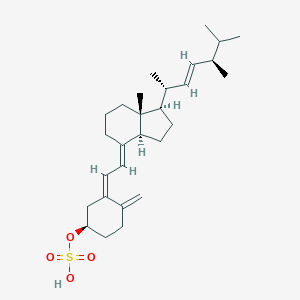
6-Hydroxytrimethoprim
Vue d'ensemble
Description
6-Hydroxytrimethoprim is an aminopyrimidine . Its structure consists of pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge, carrying a 6-hydroxy substituent . The molecular formula is C14H18N4O4 .
Synthesis Analysis
A new series of trimethoprim (TMP) analogs containing amide bonds have been synthesized . Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme .
Molecular Structure Analysis
The molecular structure of 6-Hydroxytrimethoprim consists of pyrimidine 2,4-diamine and 1,2,3-trimethoxybenzene moieties linked by a methylene bridge . It carries a 6-hydroxy substituent .
Chemical Reactions Analysis
6-Hydroxytrimethoprim is a derivative of trimethoprim . It is an aminopyrimidine and a hydroxypyrimidine .
Physical And Chemical Properties Analysis
The molecular formula of 6-Hydroxytrimethoprim is C14H18N4O4 . It has an average mass of 306.317 Da and a monoisotopic mass of 306.132813 Da .
Applications De Recherche Scientifique
DNA Damage Response and Nucleotide Level Modulation : Trimethoprim, which is related to 6-Hydroxytrimethoprim, shows significant effects on DNA damage response and nucleotide level modulation in bacterial cells. This has implications for understanding the bactericidal effects of the drug and its mechanism of action (Sangurdekar, Zhang, & Khodursky, 2011).
Identification of Microbial Degradation Products : In a study on the microbial degradation of trimethoprim in activated sludge, researchers identified metabolites produced by nitrifying activated sludge bacteria. This research is vital for understanding the environmental impact and breakdown of pharmaceuticals like trimethoprim (Eichhorn, Ferguson, Pérez, & Aga, 2005).
Degradation by Thermo-Activated Persulfate Oxidation : The kinetics and mechanisms of trimethoprim degradation by thermo-activated persulfate oxidation were studied. This process effectively destructs trimethoprim, and understanding it can help in environmental remediation efforts (Ji, Xie, Fan, Shi, Kong, & Lu, 2016).
Oxygen Dependent Oxidation Studies : Research on the oxidation efficiency and pathways of trimethoprim by reaction with sulfate radicals highlighted the significant role of dissolved oxygen in this process. This study provides insights into the degradation of organic pollutants (Yang, Ding, Zhou, Ji, & Xiu, 2021).
Anaerobic Biodegradation with Sulfate as an Electron Acceptor : A study on the anaerobic biodegradation of trimethoprim using sulfate as an electron acceptor gives new insights into the antibiotic fate in environments. This research is crucial for understanding and improving the bioremediation of antibiotic-contaminated environments (Liang, Kong, Qi, Yun, Li, Shi, Chen, Vangnai, & Wang, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJKTYLNKCUCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxytrimethoprim | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



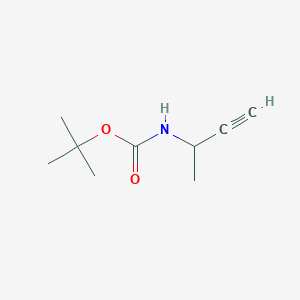




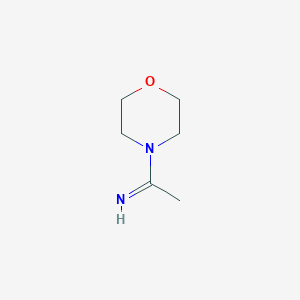
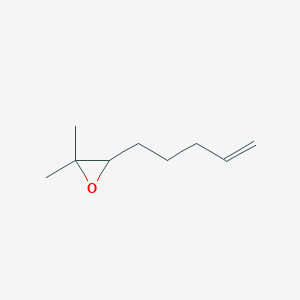
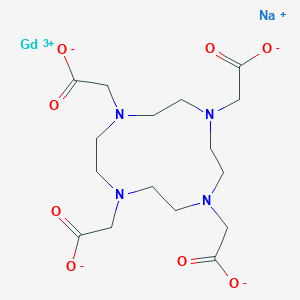

![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)

